4-[(5-Methyl-1,2-oxazol-3-yl)methyl]morpholine
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Overview
Description
4-[(5-Methyl-1,2-oxazol-3-yl)methyl]morpholine is a heterocyclic compound that contains both an oxazole and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Methyl-1,2-oxazol-3-yl)methyl]morpholine typically involves the reaction of 5-methyl-1,2-oxazole with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the morpholine, followed by nucleophilic substitution with the oxazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-[(5-Methyl-1,2-oxazol-3-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, where halogenated derivatives can be used as starting materials.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated oxazole derivatives with nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Scientific Research Applications
4-[(5-Methyl-1,2-oxazol-3-yl)methyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(5-Methyl-1,2-oxazol-3-yl)methyl]morpholine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Similar in structure but contains a furazan ring instead of a morpholine ring.
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid: Contains a benzoic acid moiety instead of a morpholine ring.
Uniqueness
4-[(5-Methyl-1,2-oxazol-3-yl)methyl]morpholine is unique due to the presence of both an oxazole and a morpholine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-[(5-methyl-1,2-oxazol-3-yl)methyl]morpholine |
InChI |
InChI=1S/C9H14N2O2/c1-8-6-9(10-13-8)7-11-2-4-12-5-3-11/h6H,2-5,7H2,1H3 |
InChI Key |
LSTRUDBLDCLEBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)CN2CCOCC2 |
Origin of Product |
United States |
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